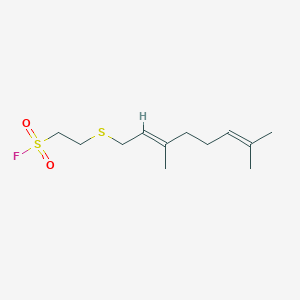
PMPMEase-IN L-23
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
PMPMEase-IN L-23 is a novel inhibitor of prenylated methylated protein methylesteraseIt is particularly noted for its role in disrupting the interaction between Gβγ subunits and microtubules, which is crucial for neuronal differentiation and neurite outgrowth .
準備方法
The synthesis of PMPMEase-IN L-23 involves several steps. Initially, PC12 cells are treated with the inhibitors (L-23, L-28) or PMSF (1, 5, or 10 μM) overnight. Following this, the cells are allowed to differentiate in the presence of nerve growth factor for two consecutive days
化学反応の分析
PMPMEase-IN L-23 undergoes various chemical reactions, primarily involving its interaction with prenylated methylated protein methylesterase. The compound is known to disrupt the organization of Gβγ and microtubules, affecting cellular morphology and neurite outgrowth . Common reagents used in these reactions include nerve growth factor and PMSF. The major products formed from these reactions are disrupted microtubule structures and altered cellular morphology .
科学的研究の応用
PMPMEase-IN L-23 has a wide range of scientific research applications:
Chemistry: It is used as a tool to study the interactions between prenylated methylated protein methylesterase and other cellular components.
作用機序
PMPMEase-IN L-23 exerts its effects by inhibiting prenylated methylated protein methylesterase. This inhibition disrupts the interaction between Gβγ subunits and microtubules, leading to altered cellular morphology and neurite outgrowth . The molecular targets involved in this process include the Gβγ subunits and microtubules .
類似化合物との比較
PMPMEase-IN L-23 is often compared with other inhibitors of prenylated methylated protein methylesterase, such as L-28 and PMSF. While all these compounds inhibit the same enzyme, this compound is noted for its higher potency and effectiveness in disrupting microtubule organization . Similar compounds include:
特性
分子式 |
C12H21FO2S2 |
|---|---|
分子量 |
280.4 g/mol |
IUPAC名 |
2-[(2E)-3,7-dimethylocta-2,6-dienyl]sulfanylethanesulfonyl fluoride |
InChI |
InChI=1S/C12H21FO2S2/c1-11(2)5-4-6-12(3)7-8-16-9-10-17(13,14)15/h5,7H,4,6,8-10H2,1-3H3/b12-7+ |
InChIキー |
TZWRSKIJUFQCKJ-KPKJPENVSA-N |
異性体SMILES |
CC(=CCC/C(=C/CSCCS(=O)(=O)F)/C)C |
正規SMILES |
CC(=CCCC(=CCSCCS(=O)(=O)F)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















